methyl N-{[2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]carbonyl}glycinate
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Overview
Description
Methyl N-{[2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]carbonyl}glycinate is a complex organic compound that features a unique structure combining pyrrole, cyclopentathiophene, and glycine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-{[2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]carbonyl}glycinate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of the cyclopentathiophene ring, followed by the introduction of the pyrrole group through a condensation reaction. The final step often involves the esterification of glycine with the intermediate product to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl N-{[2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]carbonyl}glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.
Scientific Research Applications
Methyl N-{[2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]carbonyl}glycinate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research might explore its potential as a drug candidate or as a component in drug delivery systems.
Industry: The compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which methyl N-{[2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]carbonyl}glycinate exerts its effects depends on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism would require detailed studies, including molecular docking and biochemical assays.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of pyrrole and cyclopentathiophene, such as:
- Methyl N-{[2-(1H-pyrrol-1-yl)thiophen-2-yl]carbonyl}glycinate
- Methyl N-{[2-(1H-pyrrol-1-yl)benzothiophen-2-yl]carbonyl}glycinate
Uniqueness
What sets methyl N-{[2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]carbonyl}glycinate apart is its unique combination of structural features, which may confer distinct chemical and biological properties. This uniqueness can make it a valuable compound for specific applications where other similar compounds might not be as effective.
Properties
Molecular Formula |
C15H16N2O3S |
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Molecular Weight |
304.4 g/mol |
IUPAC Name |
methyl 2-[(2-pyrrol-1-yl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonyl)amino]acetate |
InChI |
InChI=1S/C15H16N2O3S/c1-20-12(18)9-16-14(19)13-10-5-4-6-11(10)21-15(13)17-7-2-3-8-17/h2-3,7-8H,4-6,9H2,1H3,(H,16,19) |
InChI Key |
BNRFAQMUIKVHLM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)C1=C(SC2=C1CCC2)N3C=CC=C3 |
Origin of Product |
United States |
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